

An In-depth Technical Guide to Methyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

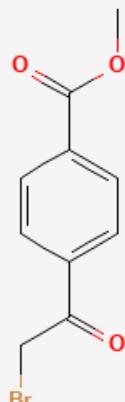
Compound Name: **Methyl 4-(2-bromoacetyl)benzoate**

Cat. No.: **B029352**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-(2-bromoacetyl)benzoate**, a key chemical intermediate. It covers its chemical structure, physical and chemical properties, synthesis protocols, and its applications in research and drug development, with a focus on presenting clear, actionable data and methodologies.


Chemical Structure and Identification

Methyl 4-(2-bromoacetyl)benzoate is a disubstituted benzene derivative containing both a methyl ester and a bromoacetyl group. The bromoacetyl moiety, in particular, makes this compound a versatile reagent in organic synthesis due to the high reactivity of the α -carbon adjacent to the carbonyl group, which is susceptible to nucleophilic substitution.

IUPAC Name: **methyl 4-(2-bromoacetyl)benzoate**[\[1\]](#)[\[2\]](#)[\[3\]](#) CAS Number: 56893-25-5[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: **C₁₀H₉BrO₃**[\[1\]](#)[\[3\]](#) SMILES: COC(=O)C1=CC=C(C=C1)C(=O)CBr[\[1\]](#)

The structural formula is presented below:

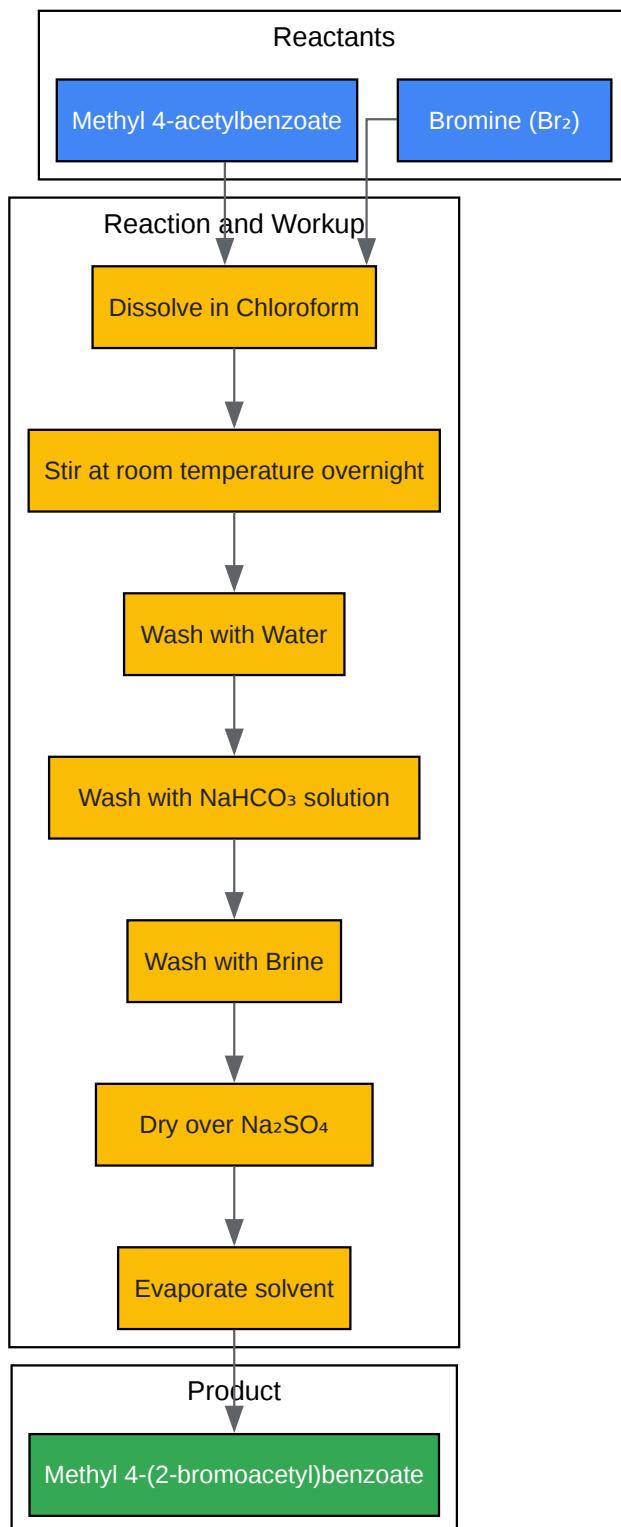
Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Methyl 4-(2-bromoacetyl)benzoate** is provided in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	257.08 g/mol	[1] [4]
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2]
Boiling Point	342.783 °C at 760 mmHg	[5]
Density	1.5 ± 0.1 g/cm ³	[5]
Flash Point	161.1 ± 22.3 °C	[5]
Refractive Index	1.562	[5]
Storage Temperature	2-8 °C, under inert atmosphere	[2]

While specific NMR spectra for **Methyl 4-(2-bromoacetyl)benzoate** are not readily available in the public domain, expected chemical shifts can be inferred from analogous structures. For instance, in ¹H NMR, the methyl ester protons would appear as a singlet around 3.9 ppm. The aromatic protons would likely appear as two doublets in the range of 7.5-8.2 ppm. The methylene protons of the bromoacetyl group are expected to be a singlet in the region of 4.3-

4.5 ppm. In ^{13}C NMR, the carbonyl carbons of the ester and ketone would be observed at approximately 165 ppm and 190 ppm, respectively.


Synthesis of Methyl 4-(2-bromoacetyl)benzoate

The most common laboratory synthesis of **Methyl 4-(2-bromoacetyl)benzoate** involves the bromination of methyl 4-acetylbenzoate. This reaction proceeds via an α -halogenation of the ketone.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 4-(2-bromoacetyl)benzoate** from methyl 4-acetylbenzoate.

Synthesis of Methyl 4-(2-bromoacetyl)benzoate

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **Methyl 4-(2-bromoacetyl)benzoate**.**

Detailed Experimental Protocol

This protocol is based on a common laboratory procedure for the α -bromination of a ketone.

Materials:

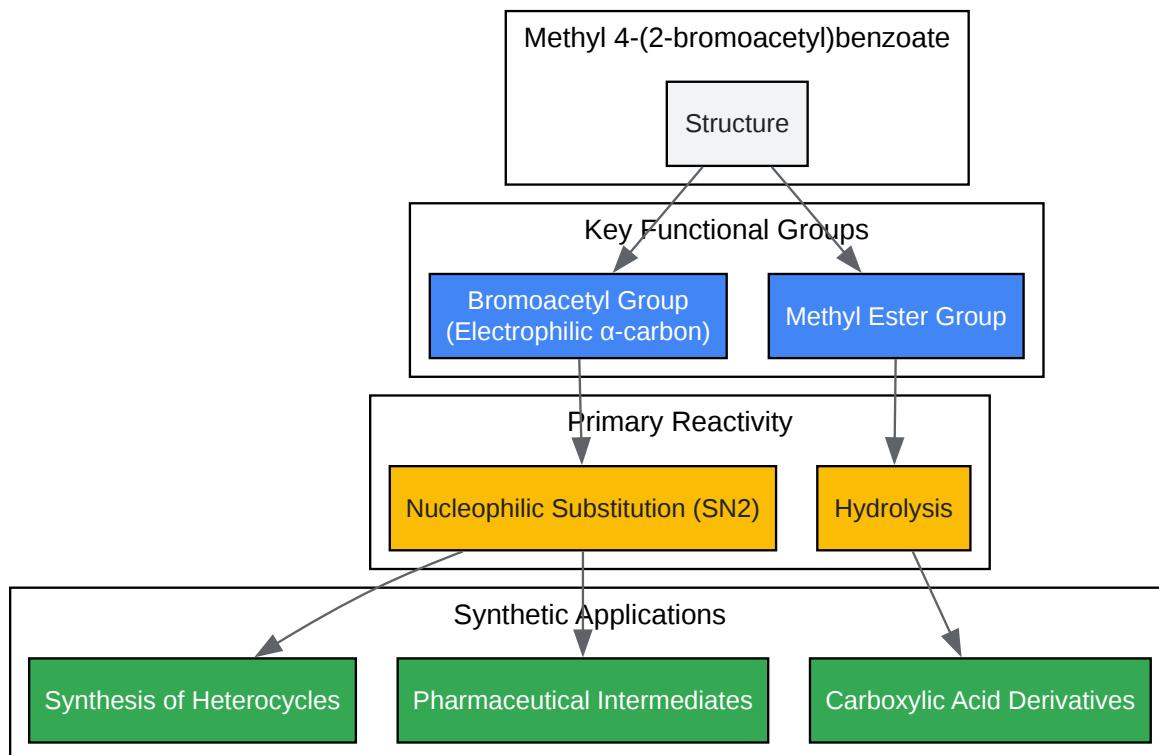
- Methyl 4-acetylbenzoate
- Bromine
- Chloroform
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-acetylbenzoate (1 equivalent) in chloroform.
- Cool the solution in an ice bath.
- Prepare a solution of bromine (1 equivalent) in chloroform and add it to the dropping funnel.
- Add the bromine solution dropwise to the stirred solution of methyl 4-acetylbenzoate over a period of 2-3 hours. Maintain the temperature at 0-5 °C during the addition.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Carefully add water to the reaction mixture to quench any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The product can be further purified by recrystallization, typically from a solvent mixture such as ethanol/water.

Applications in Research and Drug Development


Methyl 4-(2-bromoacetyl)benzoate is a valuable building block in organic synthesis, primarily due to the reactive bromoacetyl group. This functional group allows for the facile introduction of the 4-(methoxycarbonyl)phenacyl moiety into various molecules through nucleophilic substitution reactions.

Its applications include:

- Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The bromoacetyl group can react with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds.
- Fine Chemical Manufacturing: The versatility of this compound makes it a key intermediate in the production of specialty and fine chemicals.^[6]
- Development of Novel Materials: Modifications to its structure can be explored to create new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.^[6]

Logical Relationships in its Utility

The utility of **Methyl 4-(2-bromoacetyl)benzoate** in synthetic chemistry is primarily dictated by the reactivity of its functional groups. The following diagram illustrates the logical relationship between its structure and its synthetic applications.

[Click to download full resolution via product page](#)

Caption: Reactivity and applications of **Methyl 4-(2-bromoacetyl)benzoate**.

Safety Information

Methyl 4-(2-bromoacetyl)benzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.^{[1][3]} It causes skin irritation and serious eye damage.^{[1][3]} Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

GHS Hazard Statements: H302, H312, H314, H315, H318, H332, H335[1][2][3] Signal Word: Danger[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5 [sigmaaldrich.com]
- 3. Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(2-bromoacetyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029352#methyl-4-2-bromoacetyl-benzoate-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com